[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
The compound [[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule belonging to the class of purine ribonucleoside monophosphates . It is characterized by its intricate structure, which includes a purine base, a ribose sugar, and multiple phosphate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the purine base, followed by the attachment of the ribose sugar, and finally the addition of the phosphate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from any by-products .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the purine base can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms, potentially altering its biological activity.
Substitution: Functional groups on the purine base or the ribose sugar can be substituted with other groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within cells. It can bind to enzymes and other proteins, altering their activity and affecting various cellular processes. The exact pathways involved depend on the specific context in which the compound is used, but it often involves modulation of nucleotide metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Guanosine monophosphate (GMP)
- Adenosine monophosphate (AMP)
- Cytidine monophosphate (CMP)
- Thymidine monophosphate (TMP)
Uniqueness
What sets [[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate apart from these similar compounds is the presence of the sulfur atom in the purine base, which can significantly alter its chemical and biological properties. This unique feature makes it a valuable compound for specific research and therapeutic applications .
Properties
Molecular Formula |
C10H16N5O12P3S |
---|---|
Molecular Weight |
523.25 g/mol |
IUPAC Name |
[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(31)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,16H,1-2H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,31) |
InChI Key |
BXZRFHUVVWIHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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